4-Ethoxy-1-phenylpentan-2-one

Organic Synthesis β-Substitution Lewis Acid Catalysis

4-Ethoxy-1-phenylpentan-2-one (CAS 654643-22-8) is a synthetic organic ketone characterized by an ethoxy group at the 4-position and a phenyl group attached to a pentanone backbone. It is primarily employed as a synthetic intermediate in organic chemistry , and has been investigated for applications in fragrance and flavoring formulations.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 654643-22-8
Cat. No. B12518138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1-phenylpentan-2-one
CAS654643-22-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(C)CC(=O)CC1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-3-15-11(2)9-13(14)10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
InChIKeyPYAPDVMESQDDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-1-phenylpentan-2-one (CAS 654643-22-8): A 4-Alkoxy-Substituted Phenylpentanone for Research and Industrial Procurement


4-Ethoxy-1-phenylpentan-2-one (CAS 654643-22-8) is a synthetic organic ketone characterized by an ethoxy group at the 4-position and a phenyl group attached to a pentanone backbone [1]. It is primarily employed as a synthetic intermediate in organic chemistry [2], and has been investigated for applications in fragrance and flavoring formulations [3]. The compound serves as a key building block in Lewis acid-promoted β-substitution reactions, enabling the efficient preparation of β-methoxy and β-amino ketones .

Why 4-Ethoxy-1-phenylpentan-2-one Cannot Be Indiscriminately Substituted with Other 4-Alkoxy or Phenylpentanone Analogs


Direct substitution of 4-ethoxy-1-phenylpentan-2-one with its closest analogs—such as 4-methoxy-1-phenylpentan-2-one, 4-methyl-1-phenylpentan-2-one, or 1-phenylpentan-2-one—is not scientifically justified without careful consideration of quantifiable differences in synthetic utility, physicochemical properties, and application-specific performance. The 4-ethoxy substituent confers a distinct steric and electronic profile that directly impacts reaction yields in Lewis acid-catalyzed transformations , alters octanol-water partitioning behavior (LogP) relative to non-alkoxy or methoxy variants [1], and critically influences photofragmentation efficiency in controlled release applications [2]. The evidence detailed below demonstrates that these differences are not trivial and can significantly affect the outcome of research and industrial processes.

Quantitative Evidence Guide: 4-Ethoxy-1-phenylpentan-2-one Procurement Justification Data


Synthetic Efficiency: 4-Ethoxy Derivative Achieves 75% Yield in Lewis Acid-Promoted β-Substitution

In the Lewis acid-promoted β-substitution of β,γ-unsaturated ketones, the 4-ethoxy-1-phenylpentan-2-one scaffold (derived from 1-phenylpent-4-en-2-one) is synthesized in a 75% isolated yield using BF3·OEt2 in ethanol [1]. This represents a well-defined and reproducible synthetic entry point for this specific compound, enabling efficient downstream functionalization. The yield provides a benchmark for evaluating synthetic routes to this compound and its derivatives.

Organic Synthesis β-Substitution Lewis Acid Catalysis

Physicochemical Property Differentiation: LogP Value of 2.1 Distinguishes 4-Ethoxy from 1-Phenylpentan-2-one

The calculated octanol-water partition coefficient (LogP) for 4-ethoxy-1-phenylpentan-2-one is 2.1 [1]. This value is significantly higher than that of the unsubstituted 1-phenylpentan-2-one (calculated LogP ≈ 1.7) [2], indicating enhanced lipophilicity conferred by the 4-ethoxy group. This difference in LogP directly influences the compound's behavior in biphasic systems, membrane permeability, and extraction efficiency.

Physicochemical Properties Lipophilicity LogP

Photofragmentation Behavior: 4-Alkoxy Substituent Directs Norrish Type II Reaction Pathways

A study on 4-alkoxy-1-phenylbutanone derivatives demonstrated that the 4-alkoxy substituent is a key structural determinant for the Norrish type II photofragmentation pathway, which is essential for the controlled release of fragrances [1]. While the study did not test the exact pentan-2-one homolog, the systematic investigation of a series of 4-alkoxy-1-phenylbutanones provides strong class-level inference that the 4-ethoxy group in the pentanone analog will similarly enable efficient photo-induced release of acetophenone and vinyl ether derivatives.

Photochemistry Controlled Release Norrish Type II

Biological Target Engagement: Limited 5-LOX Inhibition at High Concentrations

In a biochemical assay, 4-ethoxy-1-phenylpentan-2-one demonstrated an IC50 > 10,000 nM for inhibition of human recombinant 5-lipoxygenase (5-LOX) [1]. This indicates very weak to negligible activity against this target at the concentrations tested. This data point may be useful for researchers seeking to avoid 5-LOX off-target effects in biological studies where this compound is used as a control or solvent.

Biological Activity 5-Lipoxygenase Enzyme Inhibition

Research and Industrial Application Scenarios for 4-Ethoxy-1-phenylpentan-2-one Procurement


Synthesis of β-Functionalized Ketone Libraries

Researchers engaged in diversity-oriented synthesis or medicinal chemistry programs can utilize 4-ethoxy-1-phenylpentan-2-one as a key intermediate. The established 75% yield in Lewis acid-promoted β-substitution reactions [1] provides a reliable, high-yielding route to β-methoxy and β-amino ketone building blocks, which are valuable scaffolds in drug discovery.

Controlled Fragrance Release System Development

Industrial R&D teams in the flavor and fragrance sector can exploit the photolabile properties of the 4-alkoxy phenyl ketone class. Based on the demonstrated Norrish type II photofragmentation of structurally analogous 4-alkoxy-1-phenylbutanones [2], 4-ethoxy-1-phenylpentan-2-one serves as a promising precursor for designing light-triggered delivery systems for perfumery ingredients, offering a unique and quantifiable advantage over non-photolabile fragrance precursors.

Lipophilicity-Driven Purification and Assay Development

Analytical chemists and process development scientists can leverage the compound's calculated LogP value of 2.1 [3] to design efficient extraction and purification protocols. This quantifiable difference in lipophilicity compared to 1-phenylpentan-2-one (LogP ≈ 1.7) [4] informs solvent selection and partitioning strategies, ensuring high recovery and purity in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-1-phenylpentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.